N-(5-bromo-2-méthoxypyridin-3-yl)cyclopropanesulfonamide

Vue d'ensemble

Description

“N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is an organosulfonamide compound . It is a derivative of pyridine and has been found to have a wide range of biochemical and physiological effects.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine, provides insights into the chemical behavior and potential applications of related sulfonamide compounds in organic synthesis .Molecular Structure Analysis

The molecular weight of “N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is 307.16 . Its molecular formula is C9H11BrN2O3S .Chemical Reactions Analysis

Research on related compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, has examined its structure and self-association. This contributes to the broader understanding of synthesizing complex organic compounds, including sulfonamides .Applications De Recherche Scientifique

- N-(5-bromo-2-méthoxypyridin-3-yl)méthanesulfonamide et les composés sulfonamide apparentés sont des intermédiaires précieux en synthèse organique. Les chercheurs les utilisent pour construire des molécules complexes en raison de leur réactivité et de leurs groupes fonctionnels. En chimie médicinale, ces composés servent de blocs de construction pour le développement de médicaments .

- Les scientifiques utilisent des dérivés de N-(5-bromo-2-méthoxypyridin-3-yl)méthanesulfonamide pour créer des ligands fluorescents. Par exemple, les ligands bis-pyridine à base d'anthracène (capsules de type M2L4) utilisent ce composé comme matière première. Ces ligands trouvent des applications en chimie supramoléculaire et en science des matériaux .

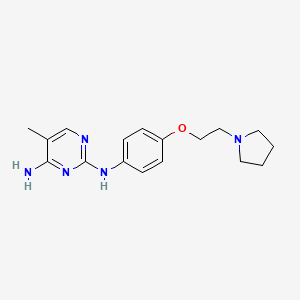

- Les chercheurs étudient les dérivés de pyridylméthyl pyridine, y compris ceux dérivés de ce composé, comme inhibiteurs potentiels de la 11β-hydroxylase (CPY11B1). La modulation de cette enzyme est pertinente dans le contexte de la biosynthèse des hormones stéroïdes et des troubles associés.

- L'acide 5-méthoxypyridine-3-boronique, un proche parent, est utilisé dans les réactions de couplage croisé et de couplage de Suzuki-Miyaura. Ces réactions permettent la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques .

Synthèse organique et chimie médicinale

Synthèse de ligands fluorescents

Inhibiteurs de la 11β-hydroxylase

Chimie de l'acide boronique

Mécanisme D'action

While the specific mechanism of action for “N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is not mentioned in the search results, related compounds have been found to have a wide range of biochemical and physiological effects.

Orientations Futures

“N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is used in various scientific research applications. It is a versatile compound for use in laboratory experiments. The future directions of this compound could involve further exploration of its biochemical and physiological effects, as well as its potential applications in organic synthesis and the development of pharmaceuticals .

Propriétés

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-15-9-8(4-6(10)5-11-9)12-16(13,14)7-2-3-7/h4-5,7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDBLSAJTTWSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728109 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-05-9 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

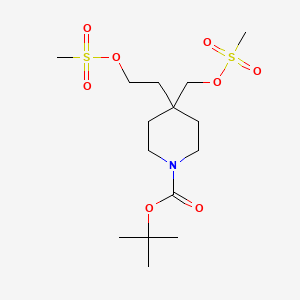

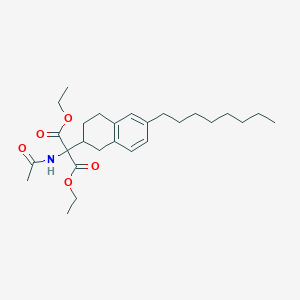

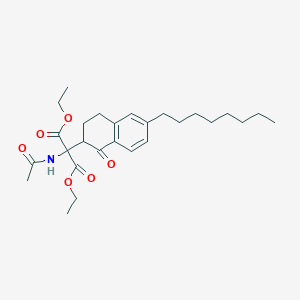

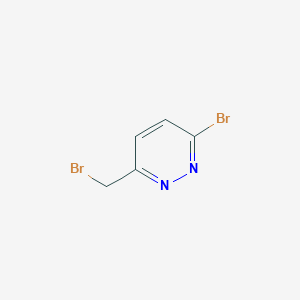

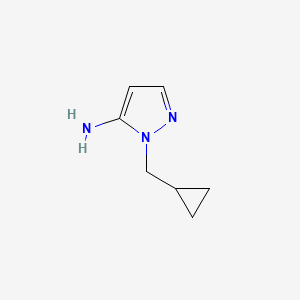

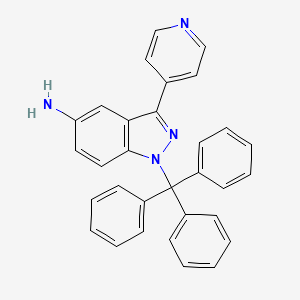

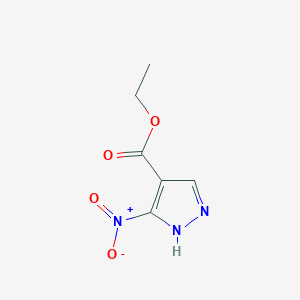

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1509851.png)

![7-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1509872.png)

![Methyl 2,2-dimethyl-3-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate](/img/structure/B1509893.png)